α1-Adrenoceptor Antagonism: 4-Hydroxyurapidil is 20-Fold Less Potent than Urapidil in Rat Vas Deferens
In competitive antagonism assays using isolated rat vas deferens, 4-Hydroxyurapidil (M1) exhibited a pA2 value of 5.69 against postsynaptic α1-adrenoceptors, compared to urapidil's pA2 of 7.02. This translates to a 21.4-fold lower antagonist potency for the M1 metabolite. Other metabolites showed differential activity: M2 (pA2 = 6.79) and M3 (pA2 = 6.93) were nearly equipotent to urapidil, while M5 (pA2 = 5.55) was even weaker than M1 [1].
| Evidence Dimension | α1-Adrenoceptor Antagonist Potency (pA2) |
|---|---|
| Target Compound Data | pA2 = 5.69 |
| Comparator Or Baseline | Urapidil: pA2 = 7.02; M2: pA2 = 6.79; M3: pA2 = 6.93; M5: pA2 = 5.55 |
| Quantified Difference | 21.4-fold less potent than urapidil; 12.6-fold less potent than M2; 17.4-fold less potent than M3 |
| Conditions | Isolated rat vas deferens, postsynaptic α1-adrenoceptor antagonism |
Why This Matters
This quantitative receptor-level differentiation confirms that 4-Hydroxyurapidil cannot serve as a functional substitute for urapidil or other metabolites in pharmacological studies and must be procured as a discrete analytical standard.
- [1] Zech K, et al. Biotransformation of urapidil: metabolites in serum and urine and their biological activity in vitro and in vivo. Arch Int Pharmacodyn Ther. 1984;272(2):180-196. PMID: 6098228. View Source
